1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
Overview
Description
“1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine, and a 1,2,4-triazole ring, which is a type of azole ring . The compound is part of a class of molecules that have been studied for their potential applications in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” consists of a piperazine ring and a 1,2,4-triazole ring . The exact structure can be determined using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications
Antibacterial and Biofilm Inhibition
Novel derivatives of piperazine have been synthesized and evaluated for their antibacterial efficacies and biofilm inhibition activities. A particular compound, 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, demonstrated significant antibacterial efficacy and biofilm inhibition, surpassing the reference drug Ciprofloxacin in effectiveness. These derivatives also displayed potent inhibitory activities against bacterial strains like MRSA and VRE, and the MurB enzyme, vital for bacterial cell wall synthesis, making them potential candidates for treating bacterial infections and targeting biofilm-associated problems (Mekky & Sanad, 2020).
Antimicrobial Properties
Several newly synthesized 1,2,4-triazole derivatives, including compounds with piperazine groups, have been tested and found to exhibit antimicrobial activities. These compounds have shown effectiveness against various microorganisms, providing a base for further exploration in antimicrobial drug development (Bektaş et al., 2007).
DNA Affinity and Antitumor Activity
A series of 1,4-bis-(1,5-dialkyl-1H-1,2,4-triazol-ylmethyl)piperazines and related analogs have been prepared and evaluated for their DNA affinity and antitumor activities. These compounds present a potential pathway for the development of new chemotherapeutic agents targeting DNA (Al-Soud & Al-Masoudi, 2004).
Adenosine A2a Receptor Antagonists
Piperazine derivatives of triazolo[1,5-a][1,3,5]triazine have shown potent and selective antagonism of the adenosine A2a receptor. These compounds are of interest due to their oral activity in rodent models of Parkinson's disease, showcasing the potential for piperazine derivatives in the treatment of neurodegenerative disorders (Vu et al., 2004).
Future Directions
The future directions for research on “1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” could include further exploration of its potential applications in medicinal chemistry, given the interest in 1,2,4-triazole derivatives for their antimicrobial activities . Additionally, further studies could investigate the specific synthesis process, chemical reactions, and mechanism of action of this compound.
properties
IUPAC Name |
1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c1-8-11-12-9(13(8)2)7-14-5-3-10-4-6-14/h10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCVPQWVIKNPAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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